N-(4-methylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-4-morpholin-4-yl-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-19-7-9-20(10-8-19)25-22-26-23(28-24(27-22)31-15-17-32-18-16-31)30-13-11-29(12-14-30)21-5-3-2-4-6-21/h2-10H,11-18H2,1H3,(H,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWPMTLOCLVUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuropharmacological effects, and mechanisms of action.
Chemical Structure
The compound's structure includes a triazine core with various substituents that are believed to enhance its pharmacological properties. The presence of a morpholine and a phenylpiperazine moiety is noteworthy as these groups have been associated with improved bioactivity in similar compounds.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:
The compound demonstrated significant cytotoxicity across these cell lines, indicating its potential as an anticancer agent.
2. Neuropharmacological Effects
The phenylpiperazine moiety is often associated with neuroactive compounds. Research indicates that derivatives of this compound may exhibit:
- Antidepressant-like effects : In animal models, compounds with similar structures have shown promise in reducing depressive behaviors.
- Anxiolytic properties : The morpholine group may contribute to anxiolytic effects, making it a candidate for further exploration in anxiety disorders.
The mechanisms through which this compound exerts its biological effects include:
1. Inhibition of Cancer Cell Proliferation
The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and the modulation of Bcl-2 family proteins.
2. Receptor Interaction
The phenylpiperazine moiety suggests potential interactions with serotonin receptors (5-HT), which could mediate both antidepressant and anxiolytic effects.
Case Studies
A notable case study involved the evaluation of a related triazine compound in a xenograft model:
Study Design : The efficacy of the compound was tested on U87MG glioblastoma xenografts.
Findings : Significant tumor reduction was observed compared to controls, indicating a strong antitumor effect attributed to the compound's ability to inhibit tumor growth and induce apoptosis in vivo.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a CAS number of 946339-52-2. Its structure features a triazine core, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of morpholine and piperazine moieties enhances its pharmacological profile by potentially increasing solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential of triazine derivatives in anticancer therapy. Compounds similar to N-(4-methylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine have shown promising results against various cancer cell lines:
- Mechanism of Action : The triazine ring can interact with DNA or RNA, disrupting cellular processes essential for cancer cell survival.
- Case Studies : Research has demonstrated that modifications in the triazine structure can lead to enhanced cytotoxicity against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer) .
Neuropharmacological Effects
The incorporation of piperazine and morpholine groups suggests potential neuropharmacological applications:
- Antidepressant and Anxiolytic Properties : Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
- Research Findings : Studies indicate that piperazine derivatives exhibit significant activity in models of anxiety and depression, potentially offering new avenues for treatment .
Synthetic Pathways
The synthesis of this compound involves several steps, including:
- Formation of the triazine core.
- Introduction of the morpholine group via nucleophilic substitution.
- Coupling with piperazine derivatives.
These synthetic methods are crucial for optimizing yield and purity for biological testing .
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for drug development:
Chemical Reactions Analysis
Stepwise Nucleophilic Substitution on Cyanuric Chloride
The compound is synthesized via sequential nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthetic route involves three key steps :
-
First Substitution (Position 2):
Cyanuric chloride reacts with p-toluidine (4-methylaniline) at 0–5°C in 1,4-dioxane to yield 4,6-dichloro-N-(4-methylphenyl)-1,3,5-triazin-2-amine . This step exploits the high reactivity of the triazine chloride at position 2 under low-temperature conditions . -
Second Substitution (Position 6):
The intermediate undergoes reaction with morpholine at room temperature in 1,4-dioxane, replacing the chloride at position 6 to form 4-chloro-N-(4-methylphenyl)-6-morpholino-1,3,5-triazin-2-amine . Morpholine acts as a strong nucleophile due to its secondary amine group . -
Third Substitution (Position 4):
The final chloride at position 4 is displaced by 4-phenylpiperazine at 60°C in 1,4-dioxane, yielding the target compound. Elevated temperatures are required due to reduced reactivity at this position .
Table 1: Reaction Conditions and Yields
| Step | Reagent | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | p-Toluidine | 0–5°C | 1,4-Dioxane | 59–89 |
| 2 | Morpholine | RT | 1,4-Dioxane | 79–98 |
| 3 | 4-Phenylpiperazine | 60°C | 1,4-Dioxane | 52–85 |
Key Reaction Mechanisms
-
Nucleophilic Aromatic Substitution (SNAr):
Chlorine atoms on the triazine ring are replaced by amine nucleophiles (p-toluidine, morpholine, 4-phenylpiperazine) via a two-step mechanism involving the formation of a Meisenheimer complex followed by chloride elimination . -
Steric and Electronic Effects:
Substitution at position 2 occurs most readily due to reduced steric hindrance and higher electrophilicity. Positions 4 and 6 require progressively harsher conditions .
1H NMR Analysis
The compound exhibits characteristic signals in DMSO-d6 :
-
Aromatic Protons (ArH): Doublet of doublets at 6.86–7.11 ppm (J = 6 Hz) for the p-methylphenyl group.
-
Morpholine Protons:
-
CH2-morpholine: Triplets at 3.39–3.83 ppm .
-
NHpiperazine: Singlet at 8.97–9.13 ppm .
-
-
4-Phenylpiperazine Protons:
-
CH2-piperazine: Multiplets at 2.72–2.98 ppm .
-
Table 2: Selected 1H NMR Data
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| CH3 (p-methylphenyl) | 2.28–2.33 | Singlet |
| ArH (p-methylphenyl) | 6.86–7.11 | dd (J = 6 Hz) |
| CH2-morpholine | 3.39–3.83 | Triplet |
| NHpiperazine | 8.97–9.13 | Singlet |
Melting Point and Stability
The compound is a stable solid with a melting point of 290°C . It is soluble in polar aprotic solvents like DMSO but insoluble in water .
Comparative Reactivity with Analogues
The substitution pattern on the triazine core influences biological activity and physicochemical properties:
-
Morpholine vs. Piperazine Substitution: Morpholine at position 6 enhances metabolic stability compared to piperazine, as shown in PI3K/mTOR inhibitors .
-
Phenylpiperazine at Position 4: Introduces hydrophobic interactions in receptor binding, critical for kinase inhibition .
Table 3: Comparison with Analogues
| Compound | Substituents (Positions 2,4,6) | IC50 (PI3Kα, nM) |
|---|---|---|
| Target Compound | p-MePh, Ph-piperazinyl, morpholino | 6 |
| 4-Morpholino-6-piperazinyl analogue | p-MePh, piperazinyl, morpholino | 8 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazine Derivatives
Table 1: Key Structural Differences and Physicochemical Properties
Physicochemical and Pharmacokinetic Profiles
- Solubility: Morpholine and phenylpiperazine enhance water solubility compared to methylpiperidino or coumarin derivatives .
- Metabolic Stability : Oxygen in morpholine may reduce CYP-mediated metabolism vs. piperidine analogs. Piperazine groups, however, are prone to N-oxidation .
- Crystallinity : Analogous morpholine-triazines (–9) form orthorhombic crystals with hydrogen-bonded networks, suggesting stable solid-state formulations .
Q & A
Q. What synthetic strategies are commonly employed for preparing N-(4-methylphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine?
A multi-step approach is typically used, starting with the condensation of substituted acetophenones and aldehydes to form enones, followed by cyclization with guanidine derivatives. For example, (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones are synthesized via Claisen-Schmidt condensation, which are then treated with guanidine nitrate under basic conditions to yield triazine derivatives . Modifications to aryl substituents (e.g., halogenation, methoxy groups) can influence reaction yields and purity .
Q. How is the structural characterization of this compound validated?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent integration and regiochemistry, particularly for morpholine and piperazine moieties .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used to resolve crystal structures, revealing dihedral angles between aromatic rings and hydrogen-bonding patterns critical for stability .
- Elemental analysis : Validates purity and stoichiometry .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Standard assays include:
- Antimicrobial testing : Broth microdilution against bacterial/fungal strains (e.g., S. aureus, C. albicans) to determine MIC values .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., leukemia, breast cancer) to evaluate IC .
- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the compound’s triazine core for ATP-binding site interactions .
Advanced Research Questions
Q. How can molecular docking studies elucidate its mechanism of action against cancer targets?
Use software like AutoDock or Schrödinger Suite to model interactions with kinases (e.g., EGFR, CDK2). The morpholine and piperazine groups may engage in hydrogen bonding with catalytic residues, while the triazine ring aligns with hydrophobic pockets. Validate predictions with mutagenesis or SPR binding assays .
Q. What experimental design considerations are critical for resolving contradictory bioactivity data across studies?
- Batch variability : Ensure synthetic consistency via HPLC purity checks (>98%) and control for polymorphic forms, which can alter solubility .
- Cell line specificity : Use isogenic cell panels to assess target dependency (e.g., EGFR-mutant vs. wild-type lines) .
- Pharmacokinetic profiling : Address discrepancies in in vivo efficacy by measuring plasma stability, protein binding, and metabolite formation .
Q. How can structure-activity relationship (SAR) studies optimize its potency and selectivity?
- Substituent scanning : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate electronic effects .
- Scaffold hopping : Compare with pyrimidine or piperazine analogs to identify conserved pharmacophores .
- Proteomic profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Q. How does the compound’s conformational flexibility impact its binding to multiple targets?
Analyze puckering coordinates (via Cremer-Pople parameters) for the morpholine and piperazine rings to quantify torsional flexibility. Molecular dynamics simulations (e.g., GROMACS) can reveal transient binding poses, explaining dual kinase/GPCR activity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
